molecular formula C12H18FN B13313459 [1-(4-Fluorophenyl)propyl](propan-2-yl)amine

[1-(4-Fluorophenyl)propyl](propan-2-yl)amine

Cat. No.: B13313459
M. Wt: 195.28 g/mol
InChI Key: GSUYUXNRMHWZQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)propylamine: is an organic compound with the molecular formula C12H18FN It is characterized by the presence of a fluorophenyl group attached to a propyl chain, which is further connected to a propan-2-ylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)propylamine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and propylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) may be used.

    Reaction Steps: The reaction proceeds through a series of steps, including condensation, reduction, and amination, to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of 1-(4-Fluorophenyl)propylamine may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 1-(4-Fluorophenyl)propylamine can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in substitution reactions, where the fluorine atom on the phenyl ring can be replaced by other substituents using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles (e.g., sodium methoxide), electrophiles (e.g., bromine)

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, 1-(4-Fluorophenyl)propylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.

Biology: In biological research, this compound may be studied for its potential interactions with biological molecules and its effects on cellular processes. It can serve as a model compound for studying the behavior of fluorinated amines in biological systems.

Medicine: In the field of medicine, 1-(4-Fluorophenyl)propylamine may be investigated for its potential therapeutic properties

Industry: Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)propylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group may enhance its binding affinity to certain targets, while the amine group can participate in hydrogen bonding and other interactions. The exact pathways and targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

    1-(4-Chlorophenyl)propylamine: Similar structure with a chlorine atom instead of fluorine.

    1-(4-Methylphenyl)propylamine: Similar structure with a methyl group instead of fluorine.

    1-(4-Bromophenyl)propylamine: Similar structure with a bromine atom instead of fluorine.

Uniqueness: The presence of the fluorine atom in 1-(4-Fluorophenyl)propylamine imparts unique properties, such as increased electronegativity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents.

Properties

Molecular Formula

C12H18FN

Molecular Weight

195.28 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-propan-2-ylpropan-1-amine

InChI

InChI=1S/C12H18FN/c1-4-12(14-9(2)3)10-5-7-11(13)8-6-10/h5-9,12,14H,4H2,1-3H3

InChI Key

GSUYUXNRMHWZQM-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)F)NC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.